molecular formula C9H11NO3 B12815765 (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate

(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate

Cat. No.: B12815765
M. Wt: 181.19 g/mol
InChI Key: DQSACLYOIBPCJU-MRVPVSSYSA-N
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Description

(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate is a chemical compound characterized by its unique structure, which includes an azaniumyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets within cells. The azaniumyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group may interact with hydrophobic regions of proteins, affecting their activity and stability. These interactions can modulate various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the azaniumyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate

InChI

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1

InChI Key

DQSACLYOIBPCJU-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+]

Canonical SMILES

COC1=CC=CC=C1C(C(=O)[O-])[NH3+]

Origin of Product

United States

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